Basic blue 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

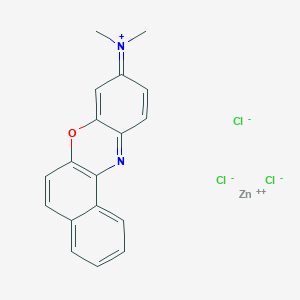

Basic Blue 6 (C.I. 51030) is a cationic dye primarily used for dyeing polyacrylonitrile fibers. Its molecular formula is C₁₈H₁₅ClN₂O, with a molecular weight of 310.78 g/mol . The compound is synthesized via oxidative cycloaddition of N,N-dimethyl-p-phenylenediamine and β-naphthol, and commercial grades often contain zinc chloride as an additive to enhance stability and solubility . This compound is valued for its intense coloration and affinity to synthetic fibers, but its environmental and toxicological profiles remain less studied compared to other dyes.

Métodos De Preparación

Synthetic Routes for Basic Blue 6

Condensation of Naphthalen-2-ol and N,N-Dimethyl-4-Nitrosobenzenamine Hydrochloride

The primary industrial synthesis of this compound involves a condensation reaction between naphthalen-2-ol (β-naphthol) and N,N-dimethyl-4-nitrosobenzenamine hydrochloride in hot ethanol . This exothermic process proceeds as follows:

-

Reaction Setup :

-

Zinc Double Salt Formation :

Mechanistic Insights :

The reaction proceeds via electrophilic aromatic substitution, where the nitroso group acts as an electrophile, attacking the electron-rich β-position of naphthalen-2-ol. Subsequent rearrangement and proton transfer yield the oxazine core, with zinc ions coordinating to stabilize the structure .

Optimization Parameters :

-

Temperature : Elevated temperatures (70–90°C) accelerate condensation but risk side reactions such as over-oxidation .

-

Solvent Choice : Ethanol balances reactivity and solubility, though alternative solvents like methanol may alter reaction kinetics .

-

Stoichiometry : An excess of nitroso compound ensures complete conversion of β-naphthol, minimizing residual reactants .

Alternative Synthesis via Meldola’s Blue Intermediate

Industrial Synthesis Considerations

Industrial production of this compound prioritizes solvent recovery and waste minimization. For example, aromatic inert solvents like chlorobenzene or o-dichlorobenzene are employed for their thermal stability and ease of regeneration via distillation . A typical workflow includes:

-

Solvent Recycling :

-

Quality Control :

Physicochemical Properties and Applications

Chromatic and Fastness Properties

This compound’s performance in textile applications is quantified through standardized fastness tests:

| Property | Light Fastness | Perspiration Fastness | Ironing Fastness | Soaping Fastness |

|---|---|---|---|---|

| Fading | 3 | 1–2 | 4–5 | 2 |

| Staining | 1 | 3 | 3 | 3 |

Table 1: Fastness ratings of this compound on cellulose fibers .

The dye’s moderate lightfastness (rating 3) limits its use in outdoor textiles, while its superior ironing fastness (4–5) suits applications requiring thermal processing .

Solubility and Stability

-

Aqueous Solubility : 50 g/L at 25°C, forming a blue-purple solution .

-

Acid/Base Stability : Stable in weak acids (pH 4–6) but decomposes in strong alkalis, releasing dimethylamine .

Quality Control and Optimization

Industrial synthesis mandates stringent controls to ensure batch consistency:

-

Reaction Monitoring :

-

Environmental Compliance :

Análisis De Reacciones Químicas

Types of Reactions: Basic blue 6 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: this compound can be reduced by reducing agents, such as sodium borohydride, resulting in the formation of leuco-basic blue 6.

Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or zinc dust.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction Products: Leuco-basic blue 6.

Substitution Products: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Basic blue 6 is used as a dye in various chemical processes, including the staining of biological specimens and the coloring of textiles and paper .

Biology: In biological research, this compound is used as a staining agent for nucleic acids and proteins. It is also employed in the study of cell structures and functions .

Industry: The dye is widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products. It is also used in the production of inks and coatings .

Mecanismo De Acción

Mechanism of Action: The primary mechanism by which Basic blue 6 exerts its effects is through its interaction with nucleic acids and proteins. The dye binds to these molecules through electrostatic interactions and hydrogen bonding, leading to the formation of stable complexes .

Molecular Targets and Pathways: this compound primarily targets nucleic acids and proteins, affecting their structure and function. The dye can also interact with cell membranes, altering their permeability and affecting cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Basic Blue 17

Molecular Formula : C₁₅H₁₆ClN₃S

Structural Differences : Basic Blue 17 is a phenazathionium chloride derivative, featuring a thiazine ring system, whereas Basic Blue 6 has a benzothiazole backbone. This structural divergence impacts their charge distribution and solubility.

Applications : Both are cationic dyes used for synthetic fibers, but Basic Blue 17 is also employed in biological staining due to its metachromatic properties.

Performance : Basic Blue 17 exhibits higher lightfastness but lower washfastness compared to this compound, likely due to differences in substituent groups affecting molecular rigidity .

Vat Blue 4 (C.I. 69800)

Molecular Formula: C₂₈H₁₄N₂O₄ Structural Differences: Vat Blue 4 is an anthraquinone-based vat dye, contrasting sharply with this compound’s benzothiazole structure. Applications: Vat dyes require a reduction step for application, making them suitable for cellulose fibers (e.g., cotton), whereas this compound is used directly on polyacrylonitrile. Environmental Impact: Vat Blue 4’s anthraquinone core is more resistant to biodegradation, posing long-term environmental risks, while this compound’s zinc content may contribute to heavy metal contamination .

Comparison with Functionally Similar Compounds

Methylene Blue (Basic Blue 9)

Molecular Formula : C₁₆H₁₈ClN₃S

Functional Similarities : Both are cationic dyes with applications in textiles and biological staining.

Key Differences :

- Adsorption Behavior : Methylene Blue shows a maximum adsorption capacity of 18.942 mg·g⁻¹ on biochar composites, highlighting its persistence in water systems . This compound’s adsorption data are less documented, but its zinc additive may reduce solubility, altering environmental mobility.

- Toxicity : Methylene Blue is classified as toxic, with ecological risks due to poor biodegradability . This compound’s toxicity profile is understudied, though zinc chloride raises concerns about heavy metal leaching .

Data Table: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Functional Groups | Environmental Concerns |

|---|---|---|---|---|---|

| This compound | C₁₈H₁₅ClN₂O | 310.78 | Polyacrylonitrile dyeing | Benzothiazole, cationic | Zinc contamination |

| Basic Blue 17 | C₁₅H₁₆ClN₃S | 305.83 | Synthetic fibers, stains | Phenazathionium chloride | Moderate biodegradability |

| Vat Blue 4 | C₂₈H₁₄N₂O₄ | 442.43 | Cellulose dyeing | Anthraquinone | High persistence in environment |

| Methylene Blue | C₁₆H₁₈ClN₃S | 319.85 | Textiles, biology | Thiazine, cationic | High toxicity, low degradation |

Actividad Biológica

Basic Blue 6, also known as C.I. Basic Blue 159, is a synthetic dye widely used in various applications, including textiles and biological staining. Understanding its biological activity is crucial for evaluating its safety and potential applications in biomedical fields. This article provides a detailed overview of the biological activity of this compound, including its cytotoxic effects, interactions with cellular components, and relevant case studies.

This compound is a cationic dye characterized by its vibrant blue color and solubility in water. Its chemical structure contributes to its reactivity and interaction with biological systems. The dye's molecular formula is typically represented as C₁₅H₁₈ClN₃S.

Cytotoxicity Studies

Cytotoxicity refers to the ability of a substance to kill or damage cells. Several studies have investigated the cytotoxic effects of this compound on various cell lines.

- Cell Lines Tested : The cytotoxicity of this compound was assessed using human leukemic cell lines (K-52 and TF-1) and normal peripheral blood mononuclear cells.

- Concentration-Dependent Effects : In one study, concentrations ranging from 1×10−8 M to 1×10−6 M were tested. A concentration of 5×10−8 M resulted in approximately 75% cell death, while 1×10−7 M induced over 99% cell death in leukemic cells .

- Photodynamic Action : The photodynamic effects of this compound were also examined. Monocytes displayed an 80% increase in propidium iodide (PI)-positive cells upon irradiation, indicating significant cytotoxicity compared to lymphocytes, which showed only a 12% increase .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Photodynamic Therapy : this compound can act as a photosensitizer, generating reactive oxygen species (ROS) when exposed to light. This property is exploited in photodynamic therapy for cancer treatment .

- Interaction with Cellular Components : The dye interacts with nucleic acids and proteins, potentially disrupting cellular functions and leading to apoptosis in sensitive cell types .

Case Study 1: Photodynamic Effects on Leukemic Cells

A study evaluated the effectiveness of this compound in inducing cell death in leukemic cells through photodynamic therapy. The results indicated that the dye could significantly reduce cell viability when combined with light exposure, suggesting potential therapeutic applications in treating certain types of leukemia .

Case Study 2: Histochemical Applications

This compound has been utilized as an intermediate electron acceptor in histochemistry. Its ability to stain cellular components makes it valuable for histological studies, allowing researchers to visualize structures within tissues effectively .

Comparative Analysis of Biological Activities

| Dye | Cytotoxic Concentration (M) | Cell Type | Effectiveness (%) |

|---|---|---|---|

| This compound | 5×10−8 | Human leukemic cells | 75 |

| 1×10−7 | Human leukemic cells | >99 | |

| Basic Blue 7 | 1×10−7 | Monocytes | 80 |

| Lymphocytes | 12 |

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for identifying and characterizing Basic Blue 6 in synthetic and environmental samples?

- Methodological Answer : Use UV-Vis spectroscopy (absorption maxima ~600–650 nm for cationic dyes) for preliminary identification . Confirm molecular structure via FTIR (to detect functional groups like aromatic amines) and high-resolution mass spectrometry (HRMS) for exact mass determination. Cross-validate results with HPLC-MS to detect degradation byproducts .

- Data Contradiction Note : Discrepancies in FTIR spectra may arise due to solvent interactions; repeat analyses in controlled environments (e.g., dry KBr pellets vs. aqueous solutions) .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

- Methodological Answer : Employ design-of-experiments (DoE) frameworks to test variables like temperature (e.g., 60–100°C), pH (acidic vs. alkaline conditions), and reaction time. Monitor intermediate stages using thin-layer chromatography (TLC) and quantify purity via HPLC with diode-array detection .

- Key Consideration : Impurities often stem from incomplete diazotization or coupling reactions; use kinetic studies to identify rate-limiting steps .

Q. What are the standard protocols for assessing the photostability of this compound in aqueous solutions?

- Methodological Answer : Expose samples to controlled UV light (e.g., 365 nm) in a solar simulator and measure degradation kinetics via UV-Vis spectroscopy. Use quenchers (e.g., NaN₃ for singlet oxygen) to identify reactive oxygen species involved .

- Data Interpretation : Compare half-life (t₁/₂) values across pH levels; acidic conditions often accelerate degradation due to protonation effects .

Advanced Research Questions

Q. How do contradictory findings about this compound’s toxicity in aquatic organisms arise, and how can they be resolved?

- Methodological Answer : Conduct comparative toxicity assays (e.g., Daphnia magna LC₅₀ tests) under standardized OECD guidelines. Control variables like water hardness and dissolved organic carbon, which modulate bioavailability .

- Conflict Resolution : If LC₅₀ values vary across studies, perform meta-analysis to identify confounding factors (e.g., differences in exposure duration or dye purity) .

Q. What mechanistic models explain the pH-dependent adsorption of this compound onto clay minerals?

- Methodological Answer : Use Langmuir and Freundlich isotherms to quantify adsorption capacity. Pair with zeta potential measurements to correlate surface charge of clays (e.g., montmorillonite) with dye uptake efficiency .

- Advanced Analysis : Molecular dynamics simulations can reveal how protonation states of this compound influence binding affinities .

Q. How can researchers reconcile discrepancies in reported degradation pathways of this compound under advanced oxidation processes (AOPs)?

- Methodological Answer : Use LC-QTOF-MS to track transformation products across AOPs (e.g., Fenton vs. ozonation). Compare fragmentation patterns with databases like mzCloud .

- Troubleshooting : Contradictory pathways may arise from differences in oxidant concentrations; perform radical scavenging tests (e.g., using tert-butanol for •OH) to clarify dominant mechanisms .

Q. What interdisciplinary approaches are needed to evaluate the long-term environmental fate of this compound in soil-water systems?

- Methodological Answer : Combine microcosm experiments (to simulate natural conditions) with stable isotope probing (SIP) to track microbial degradation pathways. Use geochemical modeling (e.g., PHREEQC) to predict leaching potential .

- Data Integration : Cross-reference results with ecotoxicology databases (e.g., ECOTOX) to assess bioaccumulation risks .

Q. Methodological Best Practices

- Literature Review : Avoid overreliance on single databases; use platforms like SciFinder and Web of Science alongside gray literature (e.g., technical reports) for comprehensive coverage .

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps .

- Data Validation : Use triplicate measurements and external standards (e.g., NIST reference materials) to minimize instrumental drift .

Propiedades

Número CAS |

7057-57-0 |

|---|---|

Fórmula molecular |

C18H15Cl3N2OZn |

Peso molecular |

447.1 g/mol |

Nombre IUPAC |

benzo[a]phenoxazin-9-ylidene(dimethyl)azanium;dichlorozinc;chloride |

InChI |

InChI=1S/C18H15N2O.3ClH.Zn/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15;;;;/h3-11H,1-2H3;3*1H;/q+1;;;;+2/p-3 |

Clave InChI |

YTEJSAFVYHDCSN-UHFFFAOYSA-K |

SMILES |

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-] |

SMILES canónico |

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-].Cl[Zn]Cl |

Key on ui other cas no. |

7057-57-0 |

Sinónimos |

9-(Dimethylamino)benzo[a]phenoxazin-7-ium Chloride Zinc Chloride; Meldola’s Blue; _x000B_Zinc Chloride 9-(Dimethylamino)benzo[a]phenoxazin-7-ium Chloride; Basic Leather Blue D; Meldola Blue; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.